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molecular formula C25H24N4O2 B1684111 Bisindolylmaleimide i CAS No. 133052-90-1

Bisindolylmaleimide i

Cat. No. B1684111
M. Wt: 412.5 g/mol
InChI Key: QMGUOJYZJKLOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05516915

Procedure details

The 2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide used as starting material is prepared as follows: A mixture of 0.9 g (2.03 mmol) 2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide (Tetrahedron, 44, 2887/1988), 0,3 g potassium carbonate and 0.3 g (2.4 mmol) 3-dimethylaminopropyl chloride in 10 ml acetone is stirred for 12 hours at ambient temperature and for 8 hours under reflux. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The red extract is evaporated and the residue flash chromatographed on silica gel (Merck Type 7734) using, as elution agent, a mixture of toluene/ethanol (10+1.5 v/v). The desired product is obtained in the form of a red oil and used as such in the above reaction. Yield 0.8 g (74% of theory); RF=0,20 (toluene/ethanol 1:2 v/v).
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]2[C:18]([N:20](C)[C:21](=[O:38])[C:22]=2[C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]([CH2:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=2)=[O:19])=[CH:9]1)=O)(C)(C)C.C(OC(N1C2C(=CC=CC=2)C(C2C(N(C)C(=O)C=2C2C3C(=CC=CC=3)NC=2)=O)=C1)=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+].CN(C)CCCCl>CC(C)=O.O>[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]2[C:18]([NH:20][C:21](=[O:38])[C:22]=2[C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]([CH2:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=2)=[O:19])=[CH:9]1 |f:2.3.4|

Inputs

Step One
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C=1C(=O)N(C(C1C1=CN(C2=CC=CC=C12)CCCN(C)C)=O)C
Step Two
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide
Quantity
0.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C=1C(=O)N(C(C1C1=CNC2=CC=CC=C12)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.3 g
Type
reactant
Smiles
CN(CCCCl)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 12 hours at ambient temperature and for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The red extract
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the residue flash chromatographed on silica gel (Merck Type 7734)
WASH
Type
WASH
Details
using, as elution agent
ADDITION
Type
ADDITION
Details
a mixture of toluene/ethanol (10+1.5 v/v)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C=1C(=O)NC(C1C1=CN(C2=CC=CC=C12)CCCN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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